bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
Description
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate (C₂₇H₂₂O₆S₂) is a symmetrical fluorene-based sulfonate ester characterized by two 4-methylphenyl sulfonate groups at the 2,7-positions of the fluorene core. Its SMILES representation is CC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)C, and its InChIKey is GYNHKNYUTBUIPN-UHFFFAOYSA-N .
Properties
CAS No. |
302904-42-3 |
|---|---|
Molecular Formula |
C27H22O6S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O6S2/c1-18-3-7-22(8-4-18)32-34(28,29)24-11-13-26-20(16-24)15-21-17-25(12-14-27(21)26)35(30,31)33-23-9-5-19(2)6-10-23/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
GYNHKNYUTBUIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene-2,7-disulfonic acid with 4-methylphenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonate esters.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Fluorene Derivatives
The 2,7-disubstituted fluorene framework is a versatile platform for tuning electronic, steric, and solubility properties. Below is a comparative analysis of bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate with similar compounds:
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Electron-Withdrawing vs. Sulfonate esters (as in the target compound) are stronger electron-withdrawing groups than sulfonamides (e.g., C2-symmetric bis-sulfonamide fluorenes), which may influence charge-transfer properties in materials applications .
Steric Considerations :
- Ortho-substituted analogs (e.g., bis(2-methylphenyl)) exhibit increased steric hindrance, which could limit packing efficiency in solid-state applications compared to para-substituted derivatives .
Biological Activity
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate is a complex organic compound characterized by its unique molecular structure, which includes a fluorene core substituted with two 4-methylphenyl groups and two sulfonate functional groups. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in enzyme inhibition, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 506.6 g/mol. The presence of sulfonate groups enhances the compound's solubility and reactivity, allowing it to interact effectively with various biological molecules.
The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The sulfonate groups can form strong electrostatic interactions with positively charged sites on proteins, while the hydrophobic 4-methylphenyl groups can engage in non-polar interactions. This dual interaction mechanism can modulate the activity of enzymes or receptors, leading to various biological effects.
| Feature | Description |
|---|---|
| Core Structure | Fluorene core with two sulfonate groups |
| Substituent Groups | Two 4-methylphenyl groups |
| Interaction Types | Electrostatic (sulfonate) and hydrophobic (phenyl) |
| Biological Targets | Enzymes and receptors in various biological pathways |
Biological Applications
This compound has been studied for its potential applications in several areas:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For instance, similar compounds have shown efficacy against enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The sulfonate groups enhance its reactivity and ability to disrupt bacterial cell membranes.
- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, potentially reducing oxidative stress in biological systems.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of fluorene-based compounds could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was linked to the structural features of the compounds, including their sulfonate groups which facilitated binding to the enzyme's active site .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar fluorene derivatives against multidrug-resistant bacterial strains. Results indicated that these compounds could significantly reduce bacterial growth, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonation of fluorene derivatives followed by esterification with 4-methylphenol. Key variables include:
- Catalyst selection : Bifunctional ionic liquids (BFILs) with sulfonic acid (–SO₃H) groups enhance reaction efficiency by acid catalysis, achieving >95% selectivity in analogous fluorene-based syntheses .
- Temperature control : Reactions are typically conducted at 80–120°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve sulfonate group incorporation .
- Data Consideration : Monitor reaction progress via HPLC or GC-MS to optimize stoichiometry and minimize side products like unreacted 9H-fluorene intermediates.
Q. How can the sulfonate groups in this compound be characterized experimentally?
- Methodological Answer :
- FTIR : Peaks at 1170–1250 cm⁻¹ (S=O stretching) and 1030–1120 cm⁻¹ (C–O–S vibration) confirm sulfonate ester formation .
- ¹H/¹³C NMR : Aromatic protons adjacent to sulfonate groups show downfield shifts (δ 7.5–8.5 ppm), while methyl groups on the 4-methylphenyl substituents resonate at δ 2.3–2.5 ppm .
- Elemental Analysis : Verify sulfur content (theoretical ~12.8%) to assess purity.
Advanced Research Questions
Q. What mechanistic role do sulfonate groups play in the thermal and oxidative stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : The sulfonate ester’s stability is influenced by electron-withdrawing effects, delaying decomposition until >300°C. Compare with non-sulfonated analogs (e.g., 9,9-bis(4-methylphenyl)fluorene) to isolate stability contributions .
- DFT Calculations : Model HOMO-LUMO gaps to predict oxidative degradation pathways. Sulfonate groups lower electron density at the fluorene core, reducing susceptibility to radical oxidation .
Q. How can solvent polarity and pH influence the aggregation behavior of this compound in solution-phase studies?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : In polar solvents (e.g., water/THF mixtures), sulfonate groups promote micelle formation at concentrations >1 mM. Adjust pH to deprotonate sulfonic acid residues (pKa ~1.5), enhancing solubility .
- UV-Vis Spectroscopy : Monitor π-π* transitions (λmax ~270 nm) to track aggregation. Hypsochromic shifts indicate H-aggregation in non-polar solvents .
Q. What strategies resolve discrepancies between NMR and mass spectrometry (MS) data during structural validation?
- Methodological Answer :
- High-Resolution MS (HRMS) : Use ESI-TOF to confirm molecular ion [M–H]⁻ at m/z ~487.1 (calculated for C₂₇H₂₀O₆S₂). Discrepancies may arise from isotopic impurities or adduct formation (e.g., Na⁺/K⁺) .
- 2D NMR (COSY/HSQC) : Assign overlapping aromatic signals to distinguish regioisomers or confirm sulfonate regioselectivity .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
